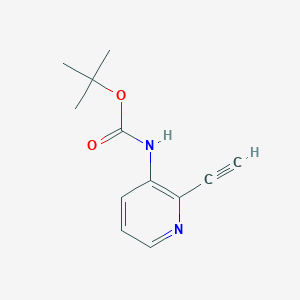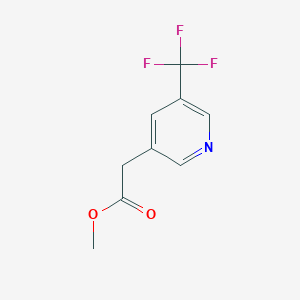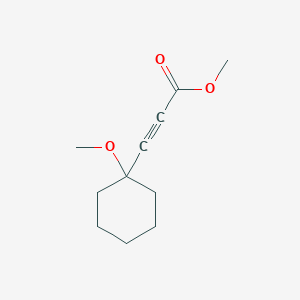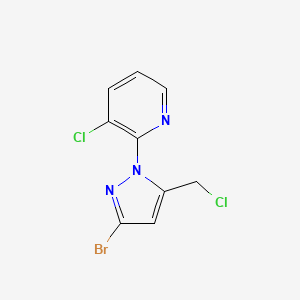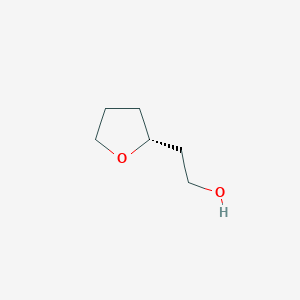
(R)-2-(Tetrahydrofuran-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Tetrahydrofuran-2-yl)ethanol is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a tetrahydrofuran ring, a five-membered ring containing four carbon atoms and one oxygen atom, attached to an ethanol group. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tetrahydrofuran-2-yl)ethanol typically involves the reduction of the corresponding tetrahydrofuran-2-carboxylic acid or its derivatives. One common method is the reduction of tetrahydrofuran-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Tetrahydrofuran-2-yl)ethanol may involve catalytic hydrogenation of tetrahydrofuran-2-carboxylic acid or its esters. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions. The choice of catalyst and reaction conditions can significantly influence the yield and enantiomeric purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form tetrahydrofuran-2-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid or tetrahydrofuran-2-carbaldehyde.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
®-2-(Tetrahydrofuran-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ®-2-(Tetrahydrofuran-2-yl)ethanol depends on its specific application. In enzymatic reactions, the compound may act as a substrate for enzymes that catalyze the oxidation or reduction of alcohols. The chiral nature of the compound allows it to interact selectively with chiral active sites on enzymes, leading to enantioselective reactions. In pharmaceutical applications, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Tetrahydrofuran-2-yl)ethanol: The enantiomer of ®-2-(Tetrahydrofuran-2-yl)ethanol with the opposite spatial arrangement.
Tetrahydrofuran-2-methanol: A reduced form of ®-2-(Tetrahydrofuran-2-yl)ethanol.
Tetrahydrofuran-2-carboxylic acid: An oxidized form of ®-2-(Tetrahydrofuran-2-yl)ethanol.
Uniqueness
®-2-(Tetrahydrofuran-2-yl)ethanol is unique due to its specific ®-configuration, which imparts distinct chemical and biological properties. The chiral nature of the compound allows for enantioselective interactions in chemical and biological systems, making it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition.
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2-[(2R)-oxolan-2-yl]ethanol |
InChI |
InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2/t6-/m1/s1 |
InChI-Schlüssel |
FCAJYRVEBULFKS-ZCFIWIBFSA-N |
Isomerische SMILES |
C1C[C@@H](OC1)CCO |
Kanonische SMILES |
C1CC(OC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





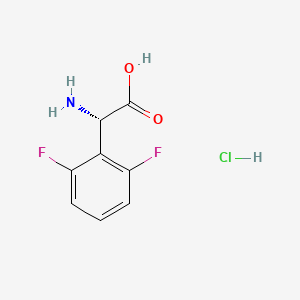
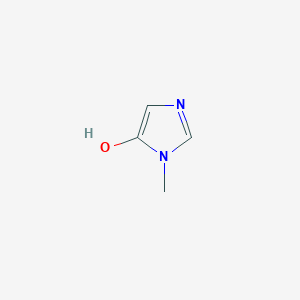
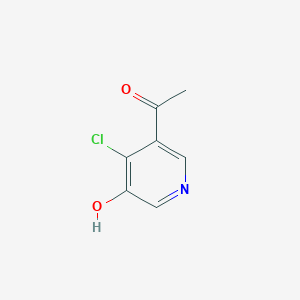
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)
